molecular formula C6H14N2 B054143 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 1121-22-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No. B054143
CAS RN: 1121-22-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis . It is a colorless to white to cream to yellow crystalline powder or fused solid .


Synthesis Analysis

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a useful chemical for the synthesis of chiral ligands .


Chemical Reactions Analysis

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is likely to be mobile in the environment due to its water solubility .


Physical And Chemical Properties Analysis

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is soluble in water .

Scientific Research Applications

  • Application in Asymmetric Catalysis

    • Summary of Application : “(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand used in the formation of metal complexes. It’s also used in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .
    • Results or Outcomes : The use of this compound in asymmetric catalysis can lead to the formation of chiral products, which are important in many areas of chemistry, including the development of pharmaceuticals .
  • Application in Solubility Studies

    • Summary of Application : The solubility of “(1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate” (DHT) in various solvents has been studied .
    • Methods of Application : The solubility of DHT in methanol + water, ethanol + water, and 2-propanol + water mixed solvents were measured using a synthetic method with alcohols mass fractions varying from 0.1 to 0.5 over 278.15 to 318.15 K under atmospheric pressure .
    • Results or Outcomes : The solubility of DHT in the three binary solvents increased with increasing temperature, while decreased with the mass fraction of alcohols rising .
  • Application in Chiral Diamines Preparation

    • Summary of Application : “(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” (DHT) can be used directly to prepare various chiral diamines .
    • Results or Outcomes : The preparation of chiral diamines is an important process in the chemical and pharmaceutical industries .
  • Application in Enantiomers Resolution

    • Summary of Application : DHT is the main intermediate in the resolution process of enantiomers trans-1,2-diaminocyclohexane by using L‑(+)-tartaric acid as an efficient chiral selectors to obtain optically pure (1R,2R)-1,2-diaminocyclohexane ( (R,R)-DACH) .
    • Results or Outcomes : The resolution of enantiomers is a crucial process in the production of optically pure compounds, which are important in many areas of chemistry, including the development of pharmaceuticals .
  • Application in the Synthesis of Chiral Tropocoronands

    • Summary of Application : “(1R,2R)-(-)-1,2-Diaminocyclohexane” is used in the synthesis of chiral tropocoronands .
    • Results or Outcomes : The synthesis of chiral tropocoronands can lead to the formation of chiral products, which are important in many areas of chemistry, including the development of pharmaceuticals .
  • Application in the Preparation of Nonsymmetrical Salen Ligand

    • Summary of Application : “(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate” can be used directly to prepare nonsymmetrical salen ligand .
    • Results or Outcomes : The preparation of nonsymmetrical salen ligands is an important process in the chemical and pharmaceutical industries .

Safety And Hazards

“(1R,2R)-(-)-1,2-Diaminocyclohexane” causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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Product Name

(1R,2R)-(-)-1,2-Diaminocyclohexane

CAS RN

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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Record name trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, trans-
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Record name 1,2-Diaminocyclohexane, (-)-
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Record name 1,2-Cyclohexanediamine, (1R,2R)-rel-
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Record name trans-1,2-Diaminocyclohexane
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Record name (±)-trans-1,2-Cyclohexanediamine
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Record name 1,2-Cyclohexanediamine, (1R,2R)
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Record name 1,2-DIAMINOCYCLOHEXANE, TRANS-
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Record name 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)-
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-(-)-1,2-Diaminocyclohexane
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(1R,2R)-(-)-1,2-Diaminocyclohexane
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(1R,2R)-(-)-1,2-Diaminocyclohexane
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Reactant of Route 6
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